molecular formula C7H11BrN2O B2984951 4-Bromo-5-(tert-butyl)isoxazol-3-amine CAS No. 55809-52-4

4-Bromo-5-(tert-butyl)isoxazol-3-amine

Cat. No.: B2984951
CAS No.: 55809-52-4
M. Wt: 219.082
InChI Key: YFIGFPCNOOJBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-(tert-butyl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Chemical Reactions Analysis

4-Bromo-5-(tert-butyl)isoxazol-3-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(tert-butyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the modulation of various biological processes, such as cell proliferation and apoptosis . The compound’s unique structure allows it to interact with different receptors and enzymes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

4-Bromo-5-(tert-butyl)isoxazol-3-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-bromo-5-tert-butyl-1,2-oxazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-7(2,3)5-4(8)6(9)10-11-5/h1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIGFPCNOOJBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NO1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared from 3-amino-5-tert-butylisoxazole and N-bromosuccinimide as described in Example 25a in 91% yield, Rf 0.27 (3:1 hexanes/ethyl acetate).
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